

PRDM16 Expression: A Comprehensive Technical Guide for Researchers

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An In-depth Technical Guide on PRDM16 Expression in Different Tissues for Researchers, Scientists, and Drug Development Professionals.

Introduction

PRDM16 (PR/SET Domain 16) is a crucial transcriptional co-regulator involved in a wide array of cellular processes, including cell fate determination, differentiation, and metabolism. This technical guide provides a detailed overview of PRDM16 expression across various tissues, its key signaling pathways, and the experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target PRDM16-related pathways.

Data Presentation: Quantitative PRDM16 Expression

The expression of PRDM16 varies significantly across different tissues and species. The following tables summarize the available quantitative data on PRDM16 mRNA and protein expression in human and mouse tissues.

Human PRDM16 Expression

Table 1: Human PRDM16 mRNA Expression (GTEx Data)

Tissue	Median TPM (Transcripts Per Million)
Artery - Aorta	7.2
Artery - Tibial	5.8
Artery - Coronary	5.2
Adipose - Subcutaneous	4.5
Adipose - Visceral (Omentum)	3.8
Muscle - Skeletal	2.1
Heart - Atrial Appendage	1.9
Heart - Left Ventricle	1.8
Brain - Cortex	1.5
Lung	1.3
Kidney - Cortex	1.1
Liver	0.8
Pancreas	0.7

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM values indicate the relative abundance of PRDM16 transcripts.

Table 2: Human PRDM16 Protein Expression (Immunohistochemistry)

Tissue	Protein Expression Level	Localization
Adipose Tissue (Brown)	High	Nucleus
Adipose Tissue (White)	Medium	Nucleus
Skeletal Muscle	Medium	Nucleus
Heart Muscle	Medium	Nucleus
Brain (Cerebral Cortex)	Low	Nucleus
Kidney	Low	Nucleus
Lung	Low	Nucleus
Liver	Not detected	-

Data interpreted from The Human Protein Atlas. Expression levels are categorized as High, Medium, Low, or Not detected based on immunohistochemical staining intensity.

Mouse PRDM16 Expression

Table 3: Mouse Prdm16 mRNA Expression (Relative Quantification)

Tissue	Relative mRNA Expression
Brown Adipose Tissue (BAT)	High
Subcutaneous White Adipose Tissue (sWAT)	Medium-High
Skeletal Muscle	Medium
Heart	Medium
Brain	Medium
Epididymal White Adipose Tissue (eWAT)	Low
Liver	Low
Lung	Low
Kidney	Low

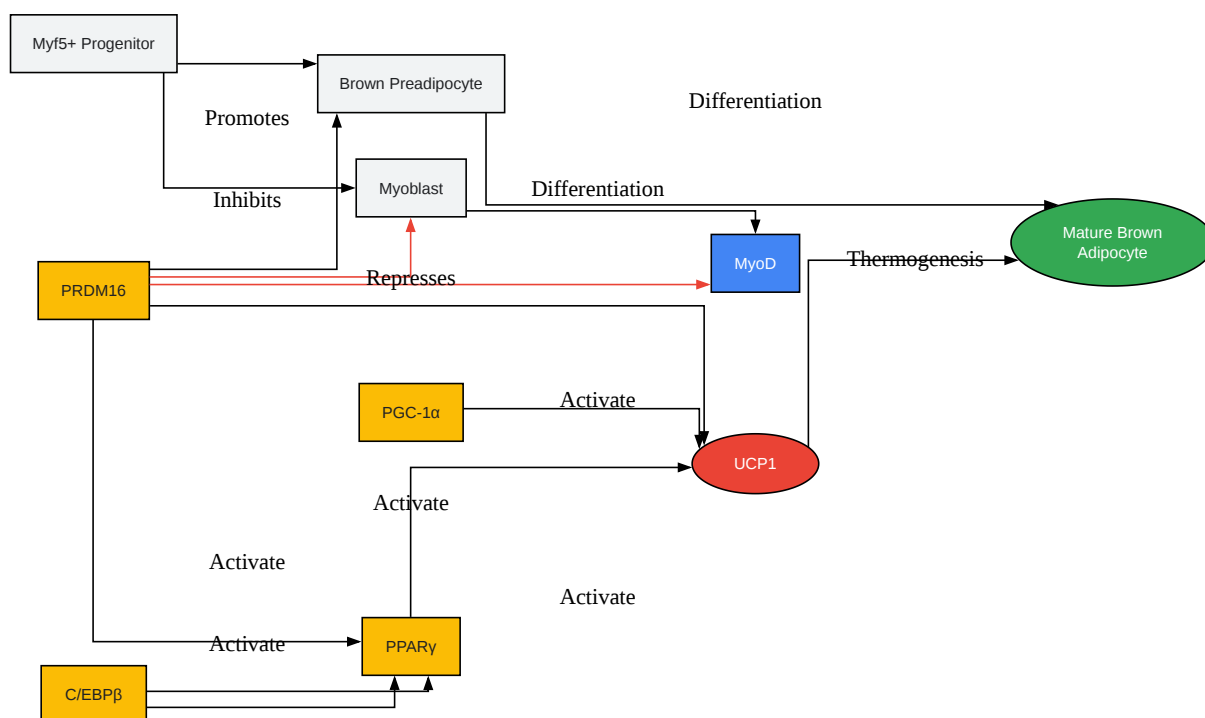
This table provides a summary of relative mRNA expression levels as reported in various research articles, with Brown Adipose Tissue often used as a reference for high expression.[\[1\]](#)
[\[2\]](#)

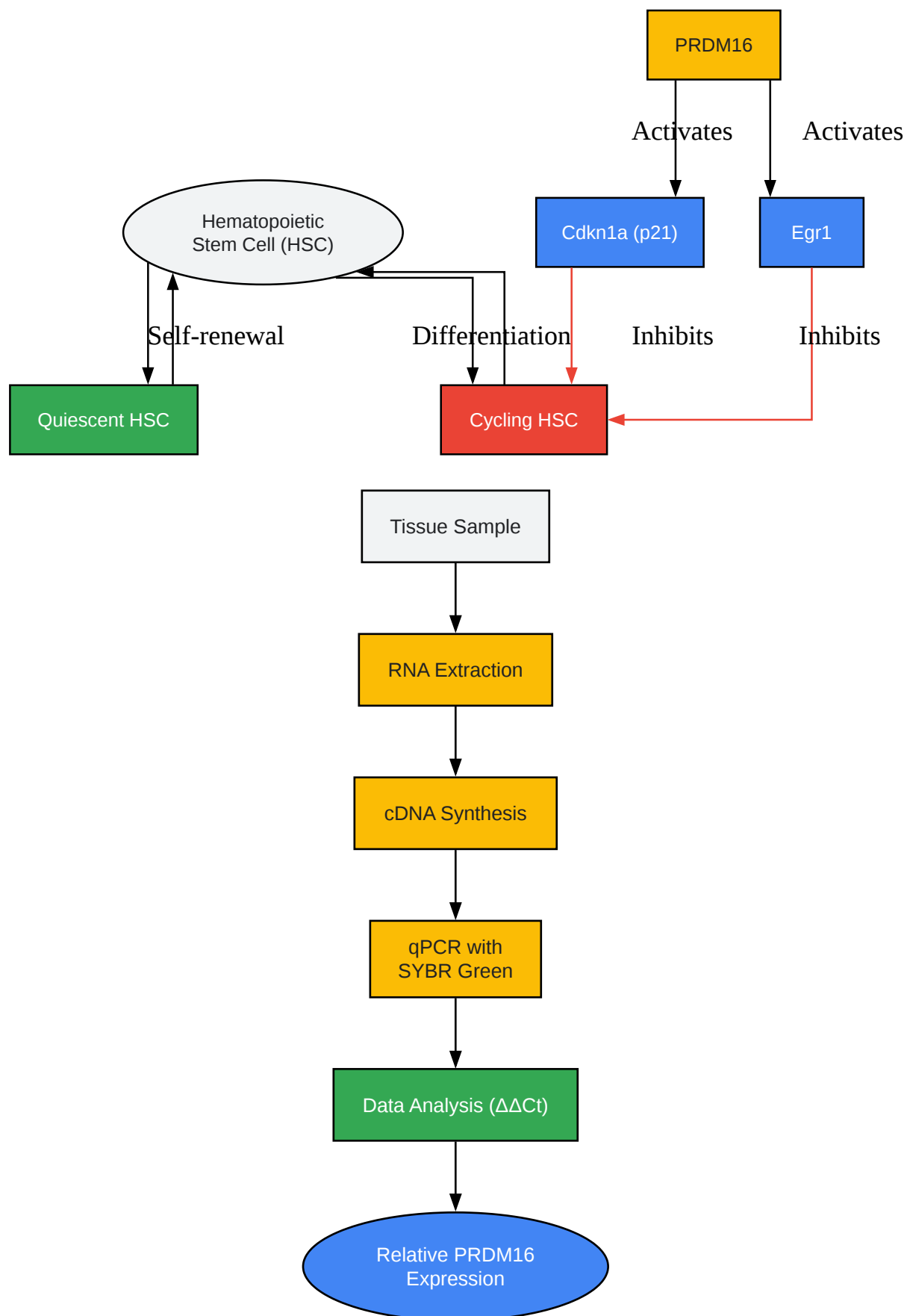
Signaling Pathways and Logical Relationships

PRDM16 functions as a critical node in several signaling pathways, governing cell fate decisions and metabolic processes. The following diagrams, generated using the DOT language, illustrate some of the key pathways involving PRDM16.

PRDM16 in Brown Adipose Tissue (BAT) Differentiation

PRDM16 is a master regulator of brown adipogenesis. It acts as a transcriptional co-activator, forming a complex with other key transcription factors to drive the expression of genes characteristic of brown fat.





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References

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- 2. Prdm16 is required for the maintenance of brown adipocyte identity and function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
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